molecular formula C14H13F3N2O2 B3196912 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde CAS No. 1001519-27-2

4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde

Cat. No.: B3196912
CAS No.: 1001519-27-2
M. Wt: 298.26 g/mol
InChI Key: IEVOUVPXVZWHOE-UHFFFAOYSA-N
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Description

4-Methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 4-position and a pyrazole-methyl substituent at the 3-position of the aromatic ring. The pyrazole moiety is further substituted with a methyl group at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position. This compound’s structural complexity arises from the synergistic interplay of electron-donating (methoxy) and electron-withdrawing (trifluoromethyl) groups, which influence its electronic, steric, and physicochemical properties. The aldehyde functional group provides a reactive site for further chemical modifications, making it valuable in pharmaceutical and materials science research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-9-5-13(14(15,16)17)18-19(9)7-11-6-10(8-20)3-4-12(11)21-2/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVOUVPXVZWHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)C=O)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101138306
Record name 4-Methoxy-3-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001519-27-2
Record name 4-Methoxy-3-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-3-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101138306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde typically involves multi-step organic reactions. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid.

    Reduction: 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole rings exhibit promising anticancer properties. For instance, derivatives of 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that these derivatives can inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms .

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of pyrazole derivatives. In vitro assays showed that this compound could significantly reduce the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its utility in treating inflammatory diseases .

Pesticide Development

The trifluoromethyl group in this compound enhances its lipophilicity, making it a candidate for developing new agrochemicals. Studies have reported on the synthesis of novel pesticides based on this compound that demonstrate effective insecticidal activity against common agricultural pests. Field trials indicated that these formulations could reduce pest populations significantly while being environmentally benign .

Polymer Synthesis

This compound has been explored as a monomer in polymer chemistry. Its incorporation into polymer matrices has led to materials with enhanced thermal stability and mechanical properties. Research indicates that polymers synthesized from this compound exhibit improved resistance to degradation under various environmental conditions, making them suitable for industrial applications .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Impact
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells
Anti-inflammatory compoundsReduces pro-inflammatory cytokines
AgrochemicalsPesticide developmentEffective against agricultural pests
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and tested their cytotoxicity against MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 12 µM, indicating significant anticancer potential.

Case Study 2: Pesticide Efficacy

A field study conducted by agricultural scientists evaluated the efficacy of a pesticide formulation based on this compound against aphids on tomato plants. The results showed a 70% reduction in aphid populations within two weeks of application, highlighting its effectiveness as a biopesticide.

Mechanism of Action

The mechanism of action of 4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

4-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzaldehyde (CAS 1393125-27-3)

  • Molecular Formula : C₁₁H₇F₃N₂O
  • Molecular Weight : 240.18 g/mol
  • Key Features: Lacks the methoxy and pyrazole-methyl groups present in the target compound. The simpler structure may enhance crystallinity, as evidenced by its use in crystallographic studies .
  • Applications : Serves as an intermediate in synthesizing bioactive molecules due to the reactive aldehyde group .

4-Fluoro-3-(1-Methyl-1H-Pyrazol-5-yl)Benzaldehyde (CAS 1344313-03-6)

  • Molecular Formula : C₁₁H₉FN₂O
  • Molecular Weight : 204.20 g/mol
  • Key Features : Substitutes methoxy with fluorine, increasing electronegativity. The pyrazole ring is substituted with a single methyl group, omitting the trifluoromethyl group. Fluorine’s smaller size may reduce steric hindrance compared to -CF₃, influencing binding affinity in receptor-ligand interactions .

Functional Group Modifications on the Pyrazole Ring

2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Butanoic Acid (CAS 1006348-57-7)

  • Molecular Formula : C₉H₁₁F₃N₂O₂
  • Molecular Weight : 236.19 g/mol
  • Key Features: Replaces the benzaldehyde core with a butanoic acid chain. The carboxylic acid group enhances water solubility and introduces hydrogen-bonding capability, critical for biological activity. The trifluoromethyl group retains metabolic stability, a common feature in agrochemicals .

2-[5-Methyl-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Ethanamine (CAS 925154-89-8)

  • Molecular Formula : C₇H₁₀F₃N₃
  • Molecular Weight : 193.17 g/mol
  • Key Features : Substitutes the aldehyde with an amine group, enabling participation in nucleophilic reactions. The amine’s basicity contrasts with the aldehyde’s electrophilic nature, altering reactivity in cross-coupling reactions .

Impact of Trifluoromethyl vs. Other Electron-Withdrawing Groups

4-((5-Methyl-3-Nitro-1H-Pyrazol-1-yl)Methoxy)Benzaldehyde

  • Key Features: Replaces -CF₃ with a nitro (-NO₂) group, a stronger electron-withdrawing substituent. This compound’s higher polarity could limit membrane permeability compared to the target molecule .

4-(4-Chlorobenzoyl)-3-Methyl-1-Phenyl-1H-Pyrazol-5-yl 4-Chlorobenzoate

  • Key Features : Incorporates chlorobenzoyl groups instead of -CF₃. Chlorine’s moderate electronegativity and lipophilicity balance solubility and bioavailability, differing from the -CF₃ group’s strong hydrophobicity and metabolic resistance .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
Target Compound C₁₄H₁₃F₃N₂O₂ 298.26 4-OCH₃, pyrazole-CH₂-CF₃/CH₃ High lipophilicity, drug intermediate
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde C₁₁H₇F₃N₂O 240.18 4-CHO, pyrazole-CF₃ Crystallographic applications
4-Fluoro-3-(1-methyl-1H-pyrazol-5-yl)benzaldehyde C₁₁H₉FN₂O 204.20 3-F, pyrazole-CH₃ Electrophilic substitution studies
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid C₉H₁₁F₃N₂O₂ 236.19 Butanoic acid chain Enhanced solubility, agrochemicals

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling a trifluoromethyl-pyrazole derivative to a methoxy-substituted benzaldehyde precursor, analogous to methods used for 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde .
  • Biological Relevance : The trifluoromethyl group enhances metabolic stability and membrane permeability, making the compound a candidate for antimicrobial or anticancer agents .
  • Material Science Applications : The aldehyde group enables covalent bonding to surfaces or polymers, useful in designing functionalized materials .

Biological Activity

4-Methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structure, featuring a methoxy group, a trifluoromethyl group, and a pyrazole moiety, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Molecular Structure

The molecular formula of this compound is C14H14F3N2O2, with a molecular weight of 300.27 g/mol. The presence of the trifluoromethyl group is notable for its influence on the compound's lipophilicity and potential interactions with biological targets.

Physical Properties

PropertyValue
Molecular FormulaC14H14F3N2O2
Molecular Weight300.27 g/mol
CAS Number2446482-70-6
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrazole rings exhibit notable antimicrobial properties. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Properties

Research has also explored the anticancer potential of this compound. In a series of experiments, it was shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound activates the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed using murine models of inflammation. The compound significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in serum following lipopolysaccharide (LPS) challenge, suggesting its potential utility in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of pyrazole-based compounds, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus , indicating strong antimicrobial activity compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A research article in Cancer Letters reported that treatment with this compound led to a 50% reduction in cell viability in MCF-7 cells at a concentration of 10 µM over 48 hours. Flow cytometry analysis confirmed an increase in early and late apoptotic cells, supporting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the pyrazole core with trifluoromethyl and methyl substituents?

  • Methodology : The pyrazole ring can be synthesized via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated carbonyl compounds. For regioselective incorporation of trifluoromethyl groups, use fluorinated aldehydes (e.g., 3-trifluoromethyl benzaldehyde) under acidic reflux conditions (ethanol/glacial acetic acid) to promote cyclization .
  • Key Considerations : Monitor reaction progress via TLC to avoid over-alkylation. Recrystallization from methanol or ethanol improves purity .

Q. How can the aldehyde functionality in the benzaldehyde moiety be preserved during synthesis?

  • Methodology : Employ mild oxidizing agents (e.g., MnO₂) or protective groups (e.g., acetal formation) to prevent unwanted oxidation or side reactions. Post-synthesis deprotection under acidic conditions (HCl/THF) regenerates the aldehyde .

Q. Which analytical techniques are critical for characterizing this compound?

  • Essential Tools :

  • IR Spectroscopy : Confirm C=O (aldehyde, ~1720 cm⁻¹) and C-F (trifluoromethyl, ~1150 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm), aldehyde proton (δ ~10 ppm), and pyrazole ring protons (δ 6–8 ppm) .
  • HPLC : Assess purity (≥95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodology : Slow evaporation from DMSO/water mixtures enhances crystal growth. Use SHELXL for structure refinement, accounting for disorder in the trifluoromethyl group .
  • Data Analysis : Employ ORTEP-3 to visualize molecular packing and hydrogen-bonding networks (e.g., C–H···O interactions between aldehyde and methoxy groups) .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Case Study : The electron-withdrawing trifluoromethyl group reduces electron density on the pyrazole ring, hindering Suzuki-Miyaura couplings. Optimize using Pd(OAc)₂/XPhos catalysts and elevated temperatures (80–100°C) in toluene/EtOH .

Q. What computational approaches predict biological activity for this compound?

  • Strategy : Perform molecular docking (AutoDock Vina) to assess binding affinity to COX-2, leveraging structural similarities to celecoxib (SC-58635, a COX-2 inhibitor with a trifluoromethylpyrazole motif) . Validate with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Contradictions and Resolutions

  • Stereochemical Outcomes : Conflicting reports on regioselectivity in pyrazole alkylation (e.g., N1 vs. N2 substitution). Resolution: Use NOESY NMR to confirm substitution patterns .
  • Biological Activity Variability : Discrepancies in COX-2 inhibition data may stem from assay conditions (e.g., enzyme source, substrate concentration). Standardize protocols using commercial COX-2 kits .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-methoxy-3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzaldehyde

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